molecular formula C11H16BrNO B13340759 1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13340759
M. Wt: 258.15 g/mol
InChI Key: JJHCQUVTUDDVBR-UHFFFAOYSA-N
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Description

Comparison with Similar Compounds

1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds, such as:

    1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of bromine.

    1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties and reactivity but differ in their specific interactions with biological targets and their overall pharmacological profiles .

Biological Activity

1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a propanol backbone with a bromophenyl group, which significantly influences its reactivity and interactions in biological systems. The molecular formula and weight contribute to its unique chemical properties, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound interacts with specific receptors, notably the β2-adrenergic receptors. This interaction may modulate signaling pathways associated with various physiological processes, including inflammation and cardiovascular responses.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes, affecting metabolic pathways. For instance, its interaction with enzymes involved in catecholamine metabolism could influence blood pressure regulation.

Therapeutic Applications

Given its mechanisms of action, this compound has potential therapeutic applications, including:

  • Anti-inflammatory Treatments : The ability to modulate inflammatory pathways positions this compound as a candidate for developing anti-inflammatory drugs.
  • Cardiovascular Therapies : By influencing β2-adrenergic signaling, it may be beneficial in treating cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor ModulationInteraction with β2-adrenergic receptors
Enzyme InhibitionPotential inhibition of catecholamine-related enzymes
Anti-inflammatoryModulation of inflammatory pathways
Cardiovascular EffectsImpact on blood pressure regulation

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. The results indicated that the compound effectively inhibited COMT activity in vitro, suggesting a mechanism for its potential effects on blood pressure regulation and cardiovascular health.

Case Study: Receptor Binding

In receptor binding assays, this compound demonstrated significant affinity for β2-adrenergic receptors. This binding led to increased intracellular cAMP levels, indicating a potential pathway for therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease (COPD).

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-[1-(2-bromophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16BrNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

JJHCQUVTUDDVBR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1Br)O

Origin of Product

United States

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